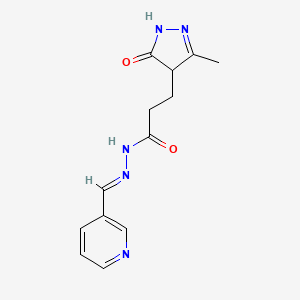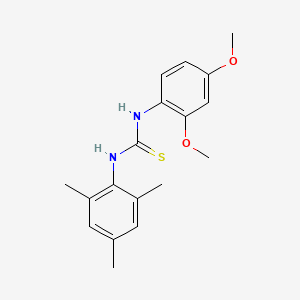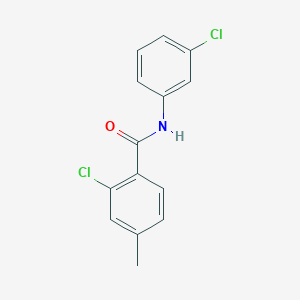![molecular formula C16H18ClN3S B5796190 4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)
4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases and protein kinases. It has also been shown to modulate the activity of various receptors, including dopamine receptors and serotonin receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest and apoptosis, and the modulation of neurotransmitter activity. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine has several advantages for lab experiments, including its high potency and selectivity for various targets. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for 4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, the development of novel drug delivery systems for this compound may improve its efficacy and reduce potential toxicity.
Méthodes De Synthèse
4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine can be synthesized through various methods, including the reaction of 4-chloroaniline with 2-thiopheneacetaldehyde and piperazine in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, followed by purification through column chromatography.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In schizophrenia research, this compound has been shown to modulate the activity of dopamine receptors, which are involved in the pathophysiology of the disease.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-thiophen-2-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S/c1-13(16-3-2-12-21-16)18-20-10-8-19(9-11-20)15-6-4-14(17)5-7-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOZNJRHVQOLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)

![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)


![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)


